molecular formula C14H19NOS B14587241 S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate CAS No. 61432-51-7

S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate

Cat. No.: B14587241
CAS No.: 61432-51-7
M. Wt: 249.37 g/mol
InChI Key: MCDYGDVYLQGBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate is a chemical compound characterized by the presence of a pyrrolidine ring and a phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate typically involves the reaction of pyrrolidine derivatives with phenylpropan-2-yl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide or tetrahydrofuran as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a carbonyl group.

    Phenylpropan-2-yl derivatives: Compounds with similar phenylpropan-2-yl groups but different functional groups attached to the pyrrolidine ring.

Uniqueness

S-(2-Phenylpropan-2-yl) pyrrolidine-1-carbothioate is unique due to the presence of both a phenylpropan-2-yl group and a carbothioate group, which confer distinct chemical and biological properties

Properties

CAS No.

61432-51-7

Molecular Formula

C14H19NOS

Molecular Weight

249.37 g/mol

IUPAC Name

S-(2-phenylpropan-2-yl) pyrrolidine-1-carbothioate

InChI

InChI=1S/C14H19NOS/c1-14(2,12-8-4-3-5-9-12)17-13(16)15-10-6-7-11-15/h3-5,8-9H,6-7,10-11H2,1-2H3

InChI Key

MCDYGDVYLQGBFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)SC(=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.